molecular formula C10H13FN2O2S B1299275 1-[(4-Fluorophenyl)sulfonyl]piperazine CAS No. 27106-49-6

1-[(4-Fluorophenyl)sulfonyl]piperazine

Cat. No.: B1299275
CAS No.: 27106-49-6
M. Wt: 244.29 g/mol
InChI Key: KKDHOKJGLSITHN-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]piperazine is an organic compound with the molecular formula C10H13FN2O2S It is characterized by the presence of a piperazine ring substituted with a 4-fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Fluorophenyl)sulfonyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.

    Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed, depending on the desired transformation.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation or reduction can modify the sulfonyl group .

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the final pharmaceutical compound derived from it .

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)sulfonyl]piperazine
  • 1-[(4-Chlorophenyl)sulfonyl]piperazine
  • 1-[(4-Methylphenyl)sulfonyl]piperazine

Comparison: 1-[(4-Fluorophenyl)sulfonyl]piperazine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more suitable for pharmaceutical applications. Compared to its bromine, chlorine, and methyl analogs, the fluorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDHOKJGLSITHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366238
Record name 1-[(4-fluorophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27106-49-6
Record name 1-[(4-fluorophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorobenzenesulfonyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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